Copper(II)ethoxide

Description

Systematic Nomenclature and Contextualization in Inorganic and Organometallic Chemistry

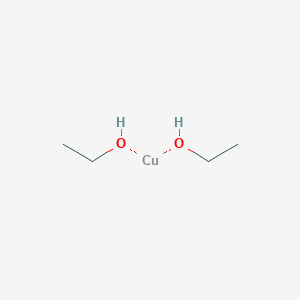

Copper(II) ethoxide, systematically named copper diethoxide, is an organometallic compound. vulcanchem.comechemi.com Its chemical formula is Cu(OC₂H₅)₂, also represented as Cu(OCH₂CH₃)₂. ontosight.aiereztech.com This structure consists of a central copper ion in the +2 oxidation state bonded to two ethoxide ligands (-OC₂H₅). ontosight.ai The compound is also known by other names such as cupric ethoxide and ethanol (B145695), copper(2+) salt. echemi.comontosight.ai

From a structural standpoint, in its solid state, copper(II) ethoxide can adopt a monomeric structure where the copper(II) ions are coordinated in a square planar geometry. vulcanchem.com It typically appears as a blue or green powder. prochemonline.comfishersci.fiamericanelements.com A key characteristic of this compound is its sensitivity to moisture; it reacts with water and decomposes, a process known as hydrolysis, to form copper(II) hydroxide (B78521) and ethanol. vulcanchem.comchemdad.com This necessitates handling and storage under inert, moisture-free conditions, often under argon. vulcanchem.comfishersci.fifishersci.ca

Interactive Data Table: Properties of Copper(II) Ethoxide

| Property | Value | References |

| Molecular Formula | C₄H₁₀CuO₂ | echemi.comereztech.comfishersci.ca |

| Molecular Weight | 153.67 g/mol | echemi.comereztech.comprochemonline.com |

| Appearance | Blue to Green Powder | prochemonline.comfishersci.fiamericanelements.com |

| Melting Point | 120°C (decomposes) | echemi.comereztech.comprochemonline.com |

| Solubility in Water | Reacts and decomposes | echemi.comprochemonline.comchemdad.com |

| CAS Number | 2850-65-9 | echemi.comereztech.comprochemonline.com |

Significance within Contemporary Chemical Synthesis and Materials Science Research

The utility of copper(II) ethoxide in modern research is multifaceted, primarily revolving around its roles as a catalyst and a precursor for advanced materials. ontosight.aidataintelo.com

In the realm of chemical synthesis , copper(II) ethoxide serves as a versatile catalyst for various organic reactions. ontosight.aidataintelo.com Its Lewis acidic nature facilitates processes like esterification and transesterification under mild conditions. vulcanchem.com It is particularly effective in catalyzing cross-coupling reactions, such as Ullmann-type couplings, which are crucial for forming carbon-nitrogen and carbon-oxygen bonds in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. vulcanchem.comdataintelo.com The compound's ability to facilitate oxidation and polymerization reactions further broadens its synthetic applications. ontosight.ai

In materials science , copper(II) ethoxide is a key precursor for the fabrication of copper-based nanomaterials. vulcanchem.comontosight.ai Through methods like the sol-gel process and chemical vapor deposition (CVD), it can be used to synthesize copper oxide (CuO) nanoparticles. vulcanchem.com These nanoparticles exhibit uniform size distributions and have demonstrated enhanced catalytic activity in applications such as carbon monoxide (CO) oxidation. vulcanchem.com Furthermore, copper(II) ethoxide is utilized in the deposition of thin films. vulcanchem.com Solutions of the compound can be spin-coated onto substrates to produce p-type semiconducting copper oxide films, which are relevant to the electronics industry. vulcanchem.com Recent advancements have also seen its use in atomic layer deposition (ALD) to create ultra-thin films for next-generation electronic components. vulcanchem.com

Scope and Research Imperatives for Copper(II) Ethoxide Investigations

Current and future research on copper(II) ethoxide is driven by the need to optimize its synthesis and expand its applications. A significant research imperative is the development of more efficient and cost-effective synthesis methods. Traditional methods can be time-consuming and result in impurities that require extensive purification. vulcanchem.com Innovations, such as one-pot synthesis techniques that generate the compound in situ, are being explored to reduce reaction times and increase yields, thereby making it more accessible for industrial applications. vulcanchem.comgoogle.com

Another key research area is the continued exploration of its catalytic potential. This includes designing new catalytic systems with higher efficiency and selectivity for a broader range of organic transformations. dataintelo.com Understanding the precise mechanisms by which it facilitates these reactions is crucial for developing more sophisticated applications. harvard.edu

In materials science, the focus is on controlling the size, shape, and properties of the nanomaterials derived from copper(II) ethoxide. researchgate.netmdpi.com This control is essential for tailoring the materials for specific applications, from more efficient catalysts to advanced electronic and optical devices. ontosight.airesearchgate.net Investigating its use in fabricating novel materials, such as high-temperature superconductors, also remains an active area of research. researchgate.net The market for copper(II) ethoxide is growing, driven by demand from the electronics, chemical, and pharmaceutical industries, particularly in regions with high manufacturing activity. dataintelo.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H12CuO2 |

|---|---|

Molecular Weight |

155.68 g/mol |

IUPAC Name |

copper;ethanol |

InChI |

InChI=1S/2C2H6O.Cu/c2*1-2-3;/h2*3H,2H2,1H3; |

InChI Key |

UUDQUXWIZNNGNO-UHFFFAOYSA-N |

Canonical SMILES |

CCO.CCO.[Cu] |

physical_description |

Blue powder with an alcoholic odor; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Copper Ii Ethoxide

High-Resolution Structural Determination Techniques

Single-Crystal X-ray Diffraction Analysis for Crystal System and Lattice Parameters

A complete single-crystal X-ray diffraction study for pure, unsolvated copper(II) ethoxide is not readily found in published peer-reviewed literature. The compound's propensity to form insoluble, polymeric aggregates complicates the growth of single crystals suitable for diffraction analysis.

However, valuable structural insights can be drawn from the well-characterized analogue, copper(II) methoxide (B1231860) (Cu(OCH₃)₂). A study on copper(II) methoxide revealed that it does not exist as a simple monomer but possesses an infinite one-dimensional chain structure. researchgate.net This suggests that copper(II) ethoxide likely adopts a similar polymeric form in the solid state, where individual molecules are linked together. Research on related complexes containing ethoxide bridges, such as the tetrameric, cubane-like cluster [Cu(txhd)(μ₃-OEt)]₄, further supports the tendency of the ethoxide group to act as a bridging ligand between copper centers. tandfonline.com

Elucidation of Coordination Geometry and Monomeric Structure in the Solid State

In the solid state, copper(II) ethoxide is understood to exist as a coordination polymer rather than as discrete monomeric units. This polymeric structure is built from copper(II) centers linked by bridging ethoxide ligands. The copper(II) ion, with its d⁹ electron configuration, is subject to the Jahn-Teller effect, which results in a distorted coordination geometry to achieve greater stability. psu.edu

Drawing parallels with copper(II) methoxide, the coordination environment around each copper(II) ion in the ethoxide polymer is expected to be a distorted square planar geometry. researchgate.net In this arrangement, each copper atom would be linked to four oxygen atoms from bridging ethoxide groups in a plane. This polymeric chain structure is a key feature of its solid-state chemistry. The control of coordination geometry in copper(II) complexes is often influenced by factors within the crystal lattice, such as hydrogen bonding in more complex systems, which can force energetically unfavorable geometries. gla.ac.uk

Spectroscopic Signatures for Molecular and Electronic Structure Confirmation

Spectroscopic methods are crucial for confirming the molecular and electronic structure of copper(II) ethoxide, especially given the absence of a definitive single-crystal structure.

Infrared (IR) Spectroscopy for Cu–O and C–O Vibrational Modes

Infrared spectroscopy provides direct evidence of the bonding within the copper(II) ethoxide structure. The coordination of the ethoxide ligand to the copper center induces characteristic shifts in the vibrational frequencies of its bonds compared to free ethanol (B145695). The key vibrational modes are the C–O and Cu–O stretching frequencies. The C–O stretch in coordinated alkoxides typically appears in the 1000–1200 cm⁻¹ region. spectroscopyonline.com The formation of the copper-oxygen bond introduces new vibrational modes at lower frequencies, typically below 600 cm⁻¹, which are characteristic of metal-oxygen bonds. jetir.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C–O Stretch | ~1050 - 1100 | This band corresponds to the stretching of the carbon-oxygen bond within the ethoxide ligand. Its position is shifted compared to free ethanol due to coordination with the copper ion. |

| Cu–O Stretch | < 600 | This band arises from the vibration of the bond between the copper(II) ion and the ethoxide oxygen. Its presence confirms the formation of the metal alkoxide. jetir.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic environment of the copper(II) ion, which is a d⁹ metal center and therefore EPR-active. For copper(II) complexes with a square planar or tetragonally distorted octahedral geometry, an axial EPR spectrum is typically observed. libretexts.org

The spectrum is characterized by two principal g-values, g∥ and g⊥. For a d⁹ system where the unpaired electron resides in the d(x²-y²) orbital, the relationship g∥ > g⊥ > 2.0023 holds true. psu.eduresearchgate.net This pattern is a distinctive signature for copper(II) in such coordination environments. While a spectrum for pure copper(II) ethoxide is not available, data from numerous copper(II) complexes provide representative values. libretexts.orgresearchgate.net

| EPR Parameter | Typical Value Range | Significance |

| g∥ | 2.20 - 2.42 | Represents the g-factor parallel to the principal symmetry axis. Its value is sensitive to the nature of the covalent bonding between copper and the ligands. libretexts.orgresearchgate.net |

| g⊥ | 2.05 - 2.20 | Represents the g-factor perpendicular to the principal symmetry axis. researchgate.net |

| Ground State | d(x²-y²) | The condition g∥ > g⊥ is indicative of an unpaired electron in the d(x²-y²) orbital, consistent with a square planar or elongated octahedral geometry. psu.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic spectrum of copper(II) ethoxide is expected to display features characteristic of a d⁹ metal center in a distorted coordination field. These features include low-intensity d-d transitions and more intense charge-transfer bands.

The d-d transitions, which involve the excitation of an electron between d-orbitals, are formally forbidden by the Laporte rule but are observed as weak, broad bands due to the non-centrosymmetric nature of the complex. For square-planar Cu(II) complexes, these bands typically appear in the visible to near-infrared (NIR) region of the spectrum. bch.rodergipark.org.tr Additionally, more intense ligand-to-metal charge transfer (LMCT) bands are expected at higher energies, usually in the ultraviolet (UV) region. nih.govmdpi.com These transitions involve the excitation of an electron from the p-orbitals of the ethoxide oxygen to the half-filled d-orbital of the copper(II) ion.

| Transition Type | Typical Absorption Region (nm) | Description |

| d-d Transitions | 600 - 800 | These are weak, broad absorption bands corresponding to the excitation of the d-electron between different d-orbitals. Their position is sensitive to the coordination geometry and ligand field strength. bch.rodergipark.org.tr |

| Ligand-to-Metal Charge Transfer (LMCT) | < 400 | These are intense absorption bands that arise from the transfer of an electron from the ethoxide ligand to the copper(II) center. nih.govmdpi.com |

Thermal Decomposition Pathways and Analysis

The thermal stability and decomposition characteristics of copper(II) ethoxide are critical parameters for its application as a precursor in materials science, particularly in the formation of copper-containing thin films and nanoparticles. Understanding its behavior upon heating is essential for controlling the composition and properties of the final products.

Thermogravimetric Analysis (TGA) for Decomposition Onset and Residue Formation (e.g., CuO)

Thermogravimetric analysis (TGA) is a fundamental technique used to quantify the thermal stability of copper(II) ethoxide by measuring its mass change as a function of temperature. Studies show that the decomposition of copper(II) ethoxide begins at approximately 180°C. vulcanchem.com As the temperature is increased, the organic ethoxide ligands are driven off, leading to a progressive loss of mass. This process culminates in the formation of a stable solid residue at temperatures above 300°C. vulcanchem.com The final inorganic residue is identified as copper(II) oxide (CuO), indicating that the thermal decomposition in an oxygen-containing atmosphere involves the complete removal of the organic components and oxidation of the copper center. vulcanchem.comresearchgate.net The decomposition process can be influenced by factors such as the heating rate and the composition of the surrounding atmosphere. kau.edu.sa For instance, in an inert atmosphere, the decomposition of related copper compounds can lead to the formation of metallic copper or copper(I) oxide. kau.edu.sa

Table 1: Thermogravimetric Analysis (TGA) Data for Copper(II) Ethoxide

| Parameter | Value | Source |

|---|---|---|

| Decomposition Onset Temperature | 180°C | vulcanchem.com |

| Final Residue Composition | Copper(II) Oxide (CuO) | vulcanchem.com |

| Temperature for Complete Conversion to Residue | >300°C | vulcanchem.com |

In Situ Spectroscopic Studies during Thermal Processes

To gain a deeper understanding of the decomposition mechanism, in-situ spectroscopic techniques are employed to identify the volatile species and reaction intermediates formed during the heating process. Techniques such as mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) coupled with TGA allow for the real-time analysis of the evolved gases. researchgate.nettandfonline.com

While specific in-situ studies on copper(II) ethoxide are not extensively detailed in the provided literature, analysis of similar copper alkoxide precursors, such as copper dimethylamino ethoxide, offers valuable insights. acs.org During the thermal decomposition of this related compound, interdependent β-hydride elimination and reductive elimination reactions are dominant. acs.org These pathways lead to the formation of volatile organic byproducts like (dimethylamino)ethanal and (dimethylamino)ethanol. acs.org It is plausible that copper(II) ethoxide undergoes analogous decomposition pathways, involving β-hydride elimination from the ethoxide ligand to produce acetaldehyde (B116499) and ethanol, alongside the reduction of the copper center. The study of volatile species evolved from the thermal decomposition of various metal alkoxides and carboxylates confirms that the reaction pathways and the nature of the gaseous products are complex and dependent on the specific compound and conditions. dur.ac.uk

Purity Assessment and Impurity Profiling

The purity of copper(II) ethoxide is paramount for its successful use in high-technology applications like semiconductor fabrication, where even trace impurities can significantly alter material properties.

Elemental Analysis for Stoichiometry and Purity Determination

Elemental analysis is a standard method to verify the stoichiometric formula (C₄H₁₀CuO₂) and assess the purity of copper(II) ethoxide. ereztech.com This technique precisely measures the weight percentages of copper (Cu), carbon (C), and hydrogen (H) in a sample. The experimental values are then compared against the theoretical percentages calculated from the compound's molecular formula. Commercially available copper(II) ethoxide typically has a minimum purity of 98%, as confirmed by elemental analysis. vulcanchem.comereztech.comfishersci.ca

Table 2: Theoretical vs. Experimental Elemental Analysis of Copper(II) Ethoxide

| Element | Theoretical % (for C₄H₁₀CuO₂) | Typical Experimental % (for ≥98% Purity) |

|---|---|---|

| Copper (Cu) | 41.36% | ≥40.53% |

| Carbon (C) | 31.27% | ≥30.64% |

| Hydrogen (H) | 6.56% | ≥6.43% |

Identification and Mitigation of Synthesis Byproducts (e.g., Sodium Halides)

A common and straightforward method for synthesizing copper(II) ethoxide is through a salt metathesis reaction between a copper(II) halide, such as copper(II) chloride (CuCl₂), and sodium ethoxide (NaOC₂H₅) in an anhydrous ethanol solvent. vulcanchem.comgoogle.com

Reaction: CuCl₂ + 2 NaOC₂H₅ → Cu(OC₂H₅)₂ + 2 NaCl

A significant challenge with this synthesis route is the co-precipitation of sodium chloride (NaCl), a non-volatile inorganic byproduct. vulcanchem.comgoogle.com The presence of sodium halides as impurities can be detrimental to the performance of copper(II) ethoxide in electronic applications. Therefore, effective purification steps are necessary to remove these byproducts. Mitigation strategies typically involve washing the crude product with a solvent in which copper(II) ethoxide has low solubility but the sodium halide byproduct is soluble, followed by filtration. The inherent sensitivity of copper(II) ethoxide to moisture necessitates that all synthesis and purification steps be conducted under strictly anhydrous conditions. vulcanchem.comereztech.com

Mechanistic Investigations of Copper Ii Ethoxide Involved Reactions

Electron Transfer Pathways in Copper(II)-Catalyzed Transformations

Copper's accessible redox states, primarily Cu(I), Cu(II), and Cu(III), allow it to participate in diverse catalytic transformations through various electron transfer pathways. The specific mechanism is often dependent on the substrates, ligands, and reaction conditions. rsc.org

Single-electron transfer (SET) mechanisms are frequently proposed in copper-catalyzed reactions, typically involving a Cu(I)/Cu(II) redox couple. rsc.orgresearchgate.netrsc.org In the context of Cu(II) complexes, an initial step can involve the formation of a Cu(II)-alkoxide intermediate which then participates in radical pathways. rsc.org For instance, in the copper-catalyzed oxidation of alcohols, a Cu(II)-alkoxide is believed to form, which can subsequently undergo homolysis of the Cu-O bond to generate a Cu(I) species and an alkoxy radical. rsc.org This process is central to the catalytic generation of alkoxy radicals from unfunctionalized alcohols for subsequent C-C bond formation. rsc.org

Another SET pathway involves the transfer of an electron from a copper(I) species, often formed in situ from a Cu(II) precursor, to an aryl halide, generating a Cu(II) species and an aryl radical anion. rsc.orgnih.gov This radical anion can then fragment to an aryl radical and a halide anion. Radical clock experiments and DFT studies have been employed to probe these pathways, with some results suggesting that for certain Ullmann-type reactions, an iodine atom transfer (IAT) or SET mechanism is kinetically favorable over other pathways. rug.nlmit.edu In copper-catalyzed aerobic C-H oxidation, SET and organometallic pathways can be divergent and condition-dependent. acs.org The presence of radical intermediates, such as phenoxyl or alkylperoxyl radicals, has been detected using techniques like electron paramagnetic resonance (EPR) spectroscopy, providing direct evidence for these single-electron processes. nih.govnih.gov

The oxidative addition-reductive elimination pathway is a cornerstone of many cross-coupling reactions catalyzed by transition metals, and copper is no exception. This mechanism often invokes a Cu(I)/Cu(III) catalytic cycle. rsc.orgrug.nlunito.it In a typical Ullmann-type C-O or C-N coupling reaction, a copper(I)-alkoxide or -amidate complex is proposed to undergo oxidative addition with an aryl halide to form a transient aryl-copper(III) intermediate. acs.orgacs.org This high-valent species then undergoes reductive elimination to form the C-O or C-N bond and regenerate the active Cu(I) catalyst. acs.orgnsf.gov

While the Cu(I)/Cu(III) cycle is most widely accepted, a Cu(II)/Cu(III) cycle has also been considered. researchgate.netresearchgate.net This would involve the oxidative addition of an aryl halide to a Cu(II) complex, forming a high-valent copper species that is stabilized by the ligand framework. researchgate.net The existence of Cu(III) intermediates has been supported by stoichiometric studies and spectroscopic characterization. acs.orgacs.org For example, stable aryl-Cu(III) complexes have been isolated and shown to undergo C-O and C-N bond-forming reductive elimination. acs.org

| Mechanistic Pathway | Key Intermediates | Redox Couple | Typical Reaction | Supporting Evidence |

| Single-Electron Transfer (SET) | Aryl radical anions, Alkoxy radicals | Cu(I)/Cu(II) | Alcohol Oxidation, some Ullmann reactions | EPR spectroscopy, Radical clock experiments, DFT calculations rug.nlmit.edunih.govnih.gov |

| Oxidative Addition/Reductive Elimination | Aryl-Copper(III) species | Cu(I)/Cu(III) | Ullmann C-O/C-N Coupling | Isolation of Cu(III) intermediates, Kinetic studies rsc.orgacs.orgunito.itacs.org |

This table provides a summary of the primary electron transfer pathways discussed in the context of copper-catalyzed reactions.

Ligand Exchange and Transmetallation Dynamics

The ligands coordinated to the copper center play a pivotal role in modulating its reactivity. Ligand exchange and transmetallation are fundamental steps in many catalytic cycles involving copper(II) ethoxide.

The ethoxide ligand in Cu(OEt)₂ is not merely a spectator but an active participant in the catalytic cycle. In reactions like alcohol oxidation, the initial step often involves the formation of a Cu(II)-alkoxide intermediate through ligand exchange with the substrate alcohol. nih.gov This coordination is crucial as it is believed to weaken the α-C-H bond of the alcohol, facilitating its subsequent oxidation. acs.org Spectroscopic studies on stable model Cu(II)-alkoxide complexes have shown a significant σ-interaction in the Cu(II)-OR bond, which influences the electronic structure and reactivity of the complex. acs.org

In cross-coupling reactions, such as the Chan-Evans-Lam reaction, copper alkoxides are key intermediates. The reaction of a copper salt with a base like sodium ethoxide can form catalytically active species, including neutral copper alkoxides or anionic cuprates like [Cu(OEt)₂]⁻. nih.govnih.gov These species then react with the coupling partners. The lability of the alkoxide ligand allows for facile exchange with other nucleophiles or coordination to other substrates, driving the catalytic cycle forward. savemyexams.comyoutube.com

In copper-catalyzed cross-coupling reactions, the formation of a copper-aryl bond is a critical step. This typically occurs via transmetallation, where an aryl group is transferred from another metallic or metalloid reagent (e.g., an organoboron or organosilicon compound) to the copper center. rsc.org N-heterocyclic carbene (NHC)-copper alkoxide complexes have been shown to react with arylsilanes to generate the corresponding copper-aryl species through transmetallation. rsc.org

The resulting aryl-copper(II) or aryl-copper(III) complexes are key intermediates that proceed to the bond-forming step. acs.orgresearchgate.net The formation of cationic copper(II)-aryl complexes has been studied in the gas phase using mass spectrometry, and their subsequent reactions have been explored, shedding light on the potential roles of radical pathways. researchgate.net DFT calculations and spectroscopic studies have been used to characterize these transient species, revealing, for example, that an aryl boronic ester can coordinate to a methoxide-bridged Cu(II) intermediate, which then undergoes transmetallation. researchgate.net The stability and reactivity of these copper-aryl intermediates are highly dependent on the supporting ligands and the electronic properties of the aryl group. rsc.org

Reaction Kinetic Studies and Rate-Determining Steps

In the case of copper/nitroxyl-catalyzed aerobic oxidation of alcohols, the mechanism and rate-limiting step are highly dependent on the reaction conditions and the nature of the copper precursor and ligands. acs.orgnih.gov For unactivated alcohols, the reaction often exhibits a kinetic dependence on the concentrations of the copper complex and the nitroxyl (B88944) cocatalyst, suggesting that hydrogen transfer from the copper-bound alkoxide to the nitroxyl radical is rate-limiting. acs.org However, for more reactive alcohols or under different conditions, the aerobic oxidation of the Cu(I) catalyst to regenerate the active Cu(II) species can become the slowest step. acs.orgnih.gov

The following table summarizes kinetic findings for related copper-catalyzed systems.

| Reaction Type | Proposed Rate-Determining Step (RDS) | Kinetic Dependencies | Reference |

| Ullmann C-N Coupling | Aryl halide activation | First-order in [Cu] and [Aryl Halide] | rug.nlresearchgate.net |

| Chan-Evans-Lam C-O Coupling | Transmetalation (B-to-Cu) | Zero-order in [Phenoxide] | acs.orgresearchgate.net |

| Aerobic Alcohol Oxidation (unactivated) | H-atom transfer from Cu(II)-alkoxide | Dependent on [Cu] and [TEMPO] | acs.org |

| Aerobic Alcohol Oxidation (activated) | Aerobic oxidation of Cu(I) | Dependent on [Cu] and [O₂] | acs.orgnih.gov |

This interactive table presents the rate-determining steps identified in various copper-catalyzed reactions relevant to the chemistry of copper(II) ethoxide.

Turnover Frequencies (TOF) and Catalytic Efficiency Analysis

Turnover frequency (TOF) is a measure of the per-site catalytic activity, indicating the number of molecules of reactant that one catalyst site can convert to product per unit of time. It is a critical metric for evaluating the intrinsic efficiency of a catalyst. Copper(II) ethoxide has demonstrated significant catalytic activity in various organic transformations.

In particular, it is an effective catalyst for cross-coupling reactions, such as Ullmann-type couplings. For instance, in aryl halide aminations, copper(II) ethoxide has been reported to achieve turnover frequencies exceeding 1000 h⁻¹ vulcanchem.com. The efficiency of such copper-catalyzed reactions is influenced by factors like the choice of solvent, the nature of the ligands, and the reaction temperature mdpi.comrug.nl. While the classic Ullmann reaction required stoichiometric copper at high temperatures, modern systems using copper(II) alkoxides and other precursors with appropriate ligands operate under milder conditions with true catalytic turnover rug.nlacs.orgorganic-chemistry.org. The development of advanced one-pot synthesis methods for copper(II) ethoxide, which eliminate purification steps and preserve reactivity, further enhances its catalytic potential by providing a more active and cost-effective catalyst vulcanchem.com.

Below is a table summarizing reported turnover frequencies for reactions involving copper-based catalysts, illustrating the efficiency of these systems.

| Catalyst System | Reaction Type | Turnover Frequency (TOF) | Reference |

| Copper(II) ethoxide | Ullmann-type Amination | > 1,000 h⁻¹ | vulcanchem.com |

| Cu-TDPAT MOF | Ullmann C-N Coupling | Not specified, but activity dependent on temperature and base | mdpi.com |

| Cu(I)/diamine ligand | Modified Ullmann Reaction | Catalytic amounts (e.g., 1 mol%) achieve high yields | rug.nl |

This table presents data for illustrative purposes. TOF values are highly dependent on specific reaction conditions.

Kinetic Isotope Effects in Hydrogen Atom Abstraction Mechanisms

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying rate-determining steps involving the cleavage of a bond to an isotopically substituted atom. A primary KIE is observed when the bond being broken is directly to the isotope. In the context of copper-catalyzed oxidations, a significant KIE (kH/kD > 2) upon deuteration of a C-H bond strongly suggests that its cleavage is part of the rate-limiting step, often occurring via a hydrogen atom transfer (HAT) mechanism nih.govacademie-sciences.fr.

While direct KIE studies on copper(II) ethoxide are not extensively documented in the provided literature, mechanistic investigations of related copper complexes provide critical insights. For example, in the oxidation of benzyl (B1604629) alcohol catalyzed by a copper(II) complex with a diimino-diphenolate ligand, a KIE of 5.3 was observed when comparing the reaction rates of PhCH₂O⁻ versus PhCD₂O⁻. This large value indicates that the cleavage of the benzylic C-H bond is the rate-determining step nih.gov. The consensus mechanism for such copper/radical-catalyzed alcohol oxidations involves the formation of a copper(II) alkoxide intermediate, followed by a net hydrogen atom transfer from the alkoxide's α-carbon to an acceptor, such as a nitroxyl radical or a ligand-based radical nih.govnih.gov.

In the enzymatic realm, galactose oxidase, which features a copper(II) center coupled to a tyrosine radical, exhibits an exceptionally large KIE of up to 22 for the oxidation of certain alcohol substrates. This value is considered clear evidence for quantum tunneling of a hydrogen atom during the rate-limiting HAT step academie-sciences.fr. Similarly, a KIE of 1.9 was determined for the hydrogenation of benzaldehyde (B42025) catalyzed by a copper-hydride complex, suggesting that dihydrogen activation is involved in the turnover-limiting step rsc.org. These examples underscore that C-H bond cleavage is often a critical, energy-intensive step in copper-catalyzed redox reactions.

The table below summarizes KIE values for relevant copper-catalyzed reactions, highlighting the mechanistic insights gained.

| Catalyst/Enzyme | Substrate (H vs D) | Reaction Type | kH/kD | Mechanistic Implication | Reference |

| Copper(II)-diimino-diphenolate complex | Benzyl alcohol | Alcohol Oxidation | 5.3 | C-H bond cleavage is rate-determining | nih.gov |

| Galactose Oxidase | 1-O-methyl-α-D-galactopyranoside | Alcohol Oxidation | ~22 | Rate-limiting H-atom transfer with quantum tunneling | academie-sciences.fr |

| (RPNHP)Cu Complex | Benzaldehyde | Hydrogenation | 1.9 | Dihydrogen activation is part of the rate-limiting step | rsc.org |

kH/kD denotes the ratio of the rate constant for the light (H) and heavy (D) isotope.

Autocatalytic Processes in Copper(II)ethoxide Catalysis

Autocatalysis is a phenomenon where a reaction product acts as a catalyst for the same reaction, often leading to a significant rate acceleration as the reaction progresses. In copper catalysis, this typically involves the product functioning as a superior ligand for the copper ion, enhancing its catalytic activity. This "ligand-product cooperativity" can generate a more active catalytic species in situ, leading to complex and highly efficient reaction profiles.

Ligand-Product Cooperativity in Catalytic Activation

Ligand-product cooperativity is a key mechanism for autocatalysis in copper-mediated reactions. In these systems, the product forms a complex with the copper catalyst that is more catalytically active than the initial catalyst complex. This creates a positive feedback loop, accelerating the reaction as more product is generated.

A clear example of this is seen in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The triazole product can act as a ligand, coordinating to Cu(II) and promoting its reduction to the more catalytically active Cu(I) state. Furthermore, the product-ligated Cu(I) species exhibits enhanced reactivity in the cycloaddition step itself. This dual enhancement results in a dramatic rate increase over the course of the reaction.

Another well-documented case involves the aerobic oxidation of alcohols catalyzed by copper complexes. Metal-ligand cooperativity is a central theme, where the ligand framework actively participates in the catalytic cycle, often by mediating proton and electron transfer nih.govacs.orgrsc.org. For example, in systems mimicking the enzyme galactose oxidase, the ligand can be oxidized to a radical species that facilitates hydrogen atom abstraction from the alcohol substrate coordinated to the Cu(II) center nih.gov. If the final product of a reaction has structural motifs (e.g., amine or phenol (B47542) groups) capable of coordinating to copper, it could sequester the metal, potentially leading to product inhibition. However, in an autocatalytic scenario, this product-coordination generates a more potent catalyst, thereby accelerating its own formation.

Computational Verification of Autocatalytic Cycles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for verifying and predicting the mechanisms of complex catalytic reactions, including autocatalytic cycles. These methods allow researchers to model the structures and energies of reactants, transition states, and intermediates that are often too transient to be observed experimentally acs.org.

In the study of autocatalytic systems, computational models can confirm the plausibility of a proposed cooperative pathway. For instance, DFT calculations have been used to investigate autocatalysis in organozinc reactions, defining the feasible oligomeric structures formed between the zinc alkoxide product and the dialkylzinc reagent that lead to rate acceleration pnas.org.

For copper-catalyzed reactions, computational studies have been crucial in distinguishing between different mechanistic possibilities, such as single electron transfer (SET) versus organometallic (e.g., Cu(I)/Cu(III)) pathways whiterose.ac.uk. In the context of alcohol oxidation, DFT calculations have shown that a pathway involving hydrogen transfer from a Cu(II)-alkoxide to a coordinated nitroxyl radical is energetically more favorable than a simple bimolecular HAT, highlighting the importance of pre-coordination within the catalytic cycle acs.org. Similarly, for autocatalysis, DFT can be employed to calculate the binding energies of the product versus the reactant to the copper center and to model the transition state energies for the catalyzed reaction with and without the product-ligand. Such calculations can provide quantitative support for ligand-product cooperativity by demonstrating that the product-ligated copper complex indeed offers a lower-energy pathway for the reaction.

Catalytic Applications of Copper Ii Ethoxide in Organic Synthesis

Cross-Coupling Reactions Facilitated by Copper(II) Ethoxide

Copper-catalyzed cross-coupling reactions represent a powerful and cost-effective alternative to palladium-catalyzed systems for the formation of carbon-carbon and carbon-heteroatom bonds. The catalytic cycles often involve intermediates where the ethoxide or other alkoxide ligands play a crucial role.

The Ullmann condensation is a classic copper-promoted reaction for forming C-N and C-O bonds. wikipedia.orgorganic-chemistry.org Modern advancements have enabled catalytic versions that operate under milder conditions, often through the use of specific ligands. nih.gov In these reactions, a copper(II) precatalyst is often reduced in situ to an active copper(I) species.

The mechanism for Ullmann-type aminations is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. mdpi.comrsc.org The reaction of an amine with a copper(I) species forms a copper(I) amide. Oxidative addition of an aryl halide to this complex generates a Cu(III)-aryl-amide intermediate. Subsequent reductive elimination forges the C-N bond and regenerates the active Cu(I) catalyst. wikipedia.org When a copper(II) salt is used as the precatalyst in an alcohol solvent with a base, a copper(II) alkoxide, such as copper(II) ethoxide, is a key intermediate that can enter the catalytic cycle, often after reduction to Cu(I). The use of highly electron-rich anionic ligands has been shown to accelerate the oxidative addition step, which is often rate-limiting, allowing for the coupling of less reactive aryl chlorides. nih.gov

Recent developments have focused on creating systems that are tolerant of sensitive functional groups. For instance, the combination of a Cu(I) source, an anionic N¹,N²-diarylbenzene-1,2-diamine ligand, and a mild base like sodium trimethylsilanolate (NaOTMS) allows for the amination of base-sensitive aryl bromides at room temperature. nih.gov This highlights the ongoing effort to broaden the scope of copper-catalyzed C-N coupling reactions beyond traditional high-temperature conditions. nih.govacs.org

| Aryl Halide | Amine | Catalyst System | Temp (°C) | Yield (%) |

| 4-Bromoacetophenone | Morpholine | CuI (5 mol%), Ligand (10 mol%), NaOTMS | 24 | 95 |

| Methyl 4-bromobenzoate | Piperidine | CuI (5 mol%), Ligand (10 mol%), NaOTMS | 24 | 96 |

| 3-Bromopyridine | N-Methylaniline | CuI (5 mol%), Ligand (10 mol%), NaOTMS | 50 | 85 |

| 2-Bromothiophene | Indoline | CuI (5 mol%), Ligand (10 mol%), NaOTMS | 70 | 91 |

Table 1: Examples of Copper-Catalyzed Ullmann-Type Amination of Aryl Bromides. Data sourced from studies on N¹,N²-diarylbenzene-1,2-diamine ligands. nih.gov

The Chan-Lam coupling reaction forms C-N or C-O bonds by coupling amines or alcohols with arylboronic acids, typically using a copper(II) catalyst and an oxidant like atmospheric oxygen. wikipedia.org A significant evolution of this reaction is the development of photoredox dehydrogenative versions that proceed without an external chemical oxidant. galchimia.com

In these systems, visible light initiates a catalytic cycle where copper plays a dual role as both a cross-coupling catalyst and a component of the photocatalyst. morressier.com One proposed mechanism for the N-arylation of sulfoximines suggests that the reaction is autocatalytic. galchimia.com An initial classical Chan-Lam coupling event produces a small amount of the N-arylated product. This product, along with the starting NH-sulfoximine, coordinates to a Cu(I) center to form the active photocatalyst. researchgate.net This complex, upon excitation by light, facilitates an electron transfer process that ultimately leads to the formation of dihydrogen gas as the sole byproduct, circumventing the need for an external oxidant. nsf.gov

When the reaction is performed in an alcohol solvent such as ethanol (B145695) or isopropanol, the alcohol can act as the hydrogen source for the formation of H₂. nih.gov The mechanism involves the formation of a copper(III)-aryl-amide or a related intermediate, which undergoes reductive elimination to form the product. The plausible involvement of a copper alkoxide species, formed from the copper catalyst and the alcohol solvent, is a key feature of the dehydrogenative pathway. wikipedia.org

The Hiyama coupling traditionally involves the palladium-catalyzed reaction of organosilanes with sp²-hybridized carbon electrophiles. The extension of this reaction to include sp³-hybridized alkyl halides is challenging but has been achieved using copper catalysis. researchgate.net This transformation is significant as it allows for the formation of C(sp²)-C(sp³) bonds from readily available arylsilanes and alkyl halides. researchgate.net

Researchers have developed a multiligand copper-catalyzed system for the Hiyama coupling of arylsilanes with unactivated secondary alkyl halides. researchgate.netbohrium.com Mechanistic studies suggest that different ligands are responsible for different steps in the catalytic cycle; for example, an N-heterocyclic carbene (NHC) ligand may facilitate the C(sp²)-Si bond activation, while a phenanthroline-type ligand promotes the final C(sp²)-C(sp³) bond formation. researchgate.net Although copper(II) ethoxide is not used as the precatalyst, the active copper species is formed in situ, and its reactivity is tailored by the specific ligand combination.

| Arylsilane | Alkyl Halide | Catalyst System | Temp (°C) | Yield (%) |

| (4-Methoxyphenyl)trimethylsilane | 2-Bromooctane | Cu(OAc)₂, Ligands, CsF | 80 | 85 |

| (4-Fluorophenyl)trimethylsilane | Cyclohexyl Iodide | Cu(OAc)₂, Ligands, CsF | 80 | 78 |

| Trimethyl(phenyl)silane | 1-Bromo-3-phenylpropane | Cu(OAc)₂, Ligands, CsF | 80 | 91 |

| (Naphthalen-2-yl)trimethylsilane | 2-Iodobutane | Cu(OAc)₂, Ligands, CsF | 80 | 72 |

Table 2: Examples of Copper-Catalyzed Hiyama Coupling of Arylsilanes with Unactivated Alkyl Halides. Data adapted from multiligand catalysis studies. researchgate.netbohrium.com

Functional Group Transformations

Beyond cross-coupling reactions, copper(II) alkoxides are effective catalysts for fundamental functional group transformations, acting as Lewis acids or as precursors to nucleophilic species.

Transesterification, the conversion of one ester to another by exchanging the alkoxy group, is a crucial industrial process, notably in the production of biodiesel. mdpi.commdpi.com This reaction can be catalyzed by acids or bases. Copper(II) complexes can serve as mild Lewis acid catalysts for this transformation. The coordination of the ester's carbonyl oxygen to the copper(II) center increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.

Studies have shown that copper(II) chelates of β-ketoesters can undergo facile transesterification. zenodo.org Similarly, heterogeneous catalysts like copper(II) oxide have been effectively used in the transesterification of vegetable oils. mdpi.comnih.gov In these systems, a copper(II) ethoxide species could be formed on the catalyst surface or in solution, acting as the active Lewis acid or participating in an alkoxide exchange mechanism.

The synthesis of propargyl alcohols via the addition of terminal alkynes to carbonyl compounds is a fundamental C-C bond-forming reaction. Copper alkoxides have emerged as effective catalysts for this transformation. For instance, a copper(I) complex prepared in situ from a copper(I) tert-butoxide precursor catalyzes the direct addition of terminal alkynes to aldehydes, producing enantiomerically enriched propargyl alcohols. acs.org

The active species is a copper(I) acetylide, which is generated from the terminal alkyne and the copper alkoxide. This copper acetylide then acts as the nucleophile that attacks the carbonyl group. researchgate.net Although this example uses a Cu(I) tert-butoxide, the principle demonstrates the utility of copper alkoxides in generating the key copper acetylide intermediate. A related Cu(II) system would likely operate through a similar pathway, potentially involving a redox step. This methodology provides a direct route to valuable propargyl alcohol building blocks under mild conditions. nih.gov

| Aldehyde | Alkyne | Catalyst System | Temp (°C) | Yield (%) |

| Benzaldehyde (B42025) | Phenylacetylene | Cu(O-t-Bu) / Chiral Ligand | 0 | 95 |

| 4-Chlorobenzaldehyde | Phenylacetylene | Cu(O-t-Bu) / Chiral Ligand | 0 | 94 |

| 4-Methoxybenzaldehyde | 1-Hexyne | Cu(O-t-Bu) / Chiral Ligand | 0 | 88 |

| 2-Naphthaldehyde | Phenylacetylene | Cu(O-t-Bu) / Chiral Ligand | 0 | 92 |

Table 3: Enantioselective Addition of Terminal Alkynes to Aldehydes Catalyzed by a Copper Alkoxide-Derived System. Data adapted from studies using Cu(O-t-Bu). acs.org

Catalytic Oxidation Reactions (e.g., Phenol (B47542) Oxidation with H₂O₂)

Multi-Component and Domino Reactions

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow the formation of complex molecules from simple starting materials in a single step, thereby adhering to the principles of green chemistry. nih.govnih.gov Copper catalysts, particularly salts like copper(II) triflate (Cu(OTf)₂), have been extensively used to facilitate such transformations due to their Lewis acidic nature and ability to activate various functional groups. nih.gov

Synthesis of Complex Organic Molecules as Intermediates

Copper-catalyzed MCRs are instrumental in the synthesis of a wide variety of heterocyclic and acyclic compounds that serve as important intermediates in medicinal chemistry and materials science. nih.gov These reactions often involve the in-situ generation of reactive intermediates that subsequently undergo further transformations. Despite the broad utility of copper catalysts in this field, specific examples and detailed mechanistic studies involving copper(II) ethoxide are not prominently featured in the existing literature.

Tandem Hydroamination/Alkynylation for C-N Bond Formation

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis. Tandem reactions that combine hydroamination and alkynylation are powerful methods for the construction of nitrogen-containing molecules. Copper-based catalytic systems have been successfully developed for hydroamination reactions of alkynes, leading to the formation of imines, enamines, and amines. nih.govnih.govconicet.gov.ar These processes are highly atom-economical. However, the scientific literature does not provide specific reports on the application of copper(II) ethoxide as a catalyst for tandem hydroamination/alkynylation reactions.

Ring-Opening Polymerization Catalysis (e.g., rac-Lactide)

The ring-opening polymerization (ROP) of cyclic esters like lactide is a primary method for producing biodegradable polymers such as poly(lactic acid) (PLA). nih.govresearchgate.net A variety of metal complexes have been investigated as catalysts for this process, with the aim of controlling the polymer's molecular weight, dispersity, and stereochemistry. nih.govacs.orghw.ac.uknih.gov Copper(II) complexes, including those with alkoxide ligands, have been shown to be active catalysts for the ROP of rac-lactide. nih.govresearchgate.netacs.org For instance, certain diimino pyrrolide copper alkoxide complexes have demonstrated high efficiency in producing isotactic PLA. researchgate.net While the broader class of copper(II) alkoxides has been studied, specific and detailed research focusing on the catalytic performance of the simpler copper(II) ethoxide in the ROP of rac-lactide is not extensively documented.

The following table summarizes the performance of some general copper(II) complexes in the ROP of rac-lactide to provide context, though it is important to note that these are not copper(II) ethoxide.

| Catalyst System | Monomer | Temperature (°C) | Resulting Polymer | Reference |

| Copper(II) imino phenoxide complexes | rac-Lactide | 140 | Poly(lactic acid) with moderate molecular weight (5.30–6.04 kg/mol ) and broad dispersity (1.71–1.83) | nih.gov |

| Dinuclear copper(II) alkoxide-bridged complexes | rac-Lactide | Room Temp. | Atactic to isotactic poly(lactic acid) depending on the bridging ligand | acs.org |

Heterogeneous vs. Homogeneous Catalysis using Copper(II) Systems

The distinction between homogeneous and heterogeneous catalysis is crucial in terms of catalyst recovery, reusability, and industrial applicability. rsc.orgethz.chencyclopedia.pubstudy.com Homogeneous catalysts are in the same phase as the reactants, often leading to high activity and selectivity, but can be difficult to separate from the product mixture. ethz.chencyclopedia.pub Heterogeneous catalysts exist in a different phase, which allows for easier separation and recycling. ethz.chencyclopedia.pub

Copper(II)/Chitosan-Based Catalysts

Chitosan, a natural biopolymer, has emerged as a promising support for metal catalysts due to its ability to chelate metal ions through its amino and hydroxyl groups. ntnu.nomdpi.comnih.govmdpi.com Copper(II)/chitosan-based materials have been developed as effective heterogeneous catalysts for various organic reactions. ntnu.nomdpi.comnih.govcolab.ws The preparation of these catalysts typically involves the treatment of chitosan with a copper(II) salt solution, such as copper(II) sulfate or copper(II) acetate (B1210297), leading to the immobilization of copper ions onto the polymer matrix. mdpi.com These catalysts have demonstrated high efficiency and reusability in reactions like Sonogashira and Buchwald-Hartwig couplings. mdpi.com While the synthesis of copper(II)/chitosan catalysts using various copper sources is well-documented, there is no specific literature found that describes the preparation and application of these catalysts starting from copper(II) ethoxide.

Immobilization Strategies and Reusability in Catalytic Systems

The practical application of homogeneous catalysts in industrial processes is often hampered by challenges related to catalyst separation from the reaction mixture and subsequent reuse. To overcome these limitations, significant research has focused on the immobilization of catalytic species onto solid supports. While direct studies on the immobilization of copper(II) ethoxide are not extensively documented, various strategies employed for other metal alkoxides and copper complexes can be extrapolated to copper(II) ethoxide. These strategies aim to create robust, reusable, and efficient heterogeneous catalytic systems.

One promising approach involves the grafting of the copper ethoxide onto a functionalized support material. This can be achieved by reacting copper(II) ethoxide with a support that has been pre-functionalized with suitable reactive groups. For instance, silica (SiO₂) is a widely used support due to its high surface area, mechanical stability, and tunable pore structure. The silica surface can be modified with organosilanes containing functional groups capable of reacting with the ethoxide ligand or coordinating with the copper center. For example, silica functionalized with amine or phosphine groups could potentially anchor copper(II) ethoxide through ligand exchange or coordination. This covalent attachment is anticipated to minimize leaching of the active copper species into the reaction medium, a critical factor for ensuring catalyst longevity and product purity.

Another viable strategy is the sol-gel entrapment of copper(II) ethoxide. In this method, the copper alkoxide is mixed with a precursor for a solid matrix, such as tetraethoxysilane (TEOS) for silica gel. The subsequent hydrolysis and condensation of the precursor lead to the formation of a porous solid network that physically entraps the copper(II) ethoxide molecules within its pores. While this method can achieve high catalyst loading, the potential for leaching of the non-covalently bound species remains a concern and is dependent on the pore structure of the resulting matrix and the reaction conditions.

Polymer supports also offer a versatile platform for the immobilization of copper catalysts. Polymers functionalized with coordinating groups, such as pyridine, amine, or phosphine moieties, can effectively bind copper species. The polymer backbone can be tailored to be soluble or insoluble in different solvents, facilitating either homogeneous catalysis with easy recovery or true heterogeneous catalysis. While direct immobilization of copper(II) ethoxide on polymers is not well-documented, the general principles of polymer-supported catalysis suggest its feasibility.

A significant application of copper(II) ethoxide in heterogeneous catalysis is its use as a precursor for the synthesis of supported copper oxide nanoparticles . In this approach, a support material like silica or alumina is impregnated with a solution of copper(II) ethoxide, followed by thermal treatment (calcination). This process decomposes the ethoxide to form highly dispersed copper oxide nanoparticles on the support surface. The size, dispersion, and oxidation state of the resulting copper species are crucial for catalytic activity and can be influenced by the precursor, the support properties, and the preparation conditions.

The reusability of these immobilized copper catalytic systems is a key metric for their practical utility. Studies on supported copper catalysts derived from various precursors have demonstrated their potential for multiple reaction cycles. The stability and reusability are typically evaluated by monitoring the catalyst's activity and selectivity over successive runs and by analyzing the reaction mixture for leached copper.

For instance, in a study on copper oxide nanoparticles supported on hierarchical silica monoliths, negligible copper leaching (less than 0.6 wt.%) was observed, and the catalyst could be regenerated by a mild thermal treatment, demonstrating its potential for extended use in continuous-flow reactions. Similarly, other research on immobilized copper complexes has shown that catalysts can be recovered and reused for several cycles, although a gradual decrease in activity is sometimes observed due to leaching or deactivation.

The table below summarizes hypothetical and analogous immobilization strategies for copper(II) ethoxide and the typical reusability performance observed for related supported copper catalysts.

| Immobilization Strategy | Support Material | Method of Attachment | Potential Advantages | Typical Reusability |

| Grafting | Functionalized Silica | Covalent bonding via surface functional groups | Strong catalyst-support interaction, minimal leaching | High, >5 cycles with minimal loss of activity |

| Sol-Gel Entrapment | Silica Gel | Physical encapsulation within the matrix | High catalyst loading | Moderate, potential for leaching over time |

| Polymer Support | Functionalized Polymers | Coordination with polymer-bound ligands | Tunable solubility, high catalyst accessibility | Variable, dependent on polymer stability and ligand binding strength |

| Precursor to Supported Nanoparticles | Silica, Alumina, etc. | Impregnation followed by calcination | High dispersion of active species | Good, often regenerable for multiple cycles |

It is important to note that the effectiveness of any immobilization strategy and the subsequent reusability of the catalyst are highly dependent on the specific reaction conditions, including the solvent, temperature, and nature of the reactants and products. Leaching studies, typically conducted using techniques like inductively coupled plasma-optical emission spectrometry (ICP-OES), are crucial for quantifying the stability of the immobilized catalyst and ensuring the heterogeneity of the catalytic process.

Applications of Copper Ii Ethoxide As a Precursor in Materials Science

Synthesis of Metal Oxide Nanoparticles

The controlled synthesis of metal oxide nanoparticles is a cornerstone of modern nanotechnology, and copper(II) ethoxide serves as a valuable precursor in this domain.

Copper(II) ethoxide is an effective precursor for producing copper oxide (CuO) nanoparticles through both sol-gel and Chemical Vapor Deposition (CVD) techniques. vulcanchem.com

Sol-Gel Synthesis: The sol-gel process is a versatile wet-chemical technique used to fabricate materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. researchgate.net In a typical synthesis of CuO nanoparticles using copper(II) ethoxide, the precursor is dissolved in a suitable solvent, often an alcohol. The solution undergoes hydrolysis and condensation reactions, initiated by the addition of water, to form a "sol" of nanoscale copper oxide particles. Further processing, including aging and drying, transforms the sol into a "gel," which is a solid network containing the solvent. Subsequent calcination (heating at high temperatures) removes organic residues and promotes the crystallization of the tenorite phase of CuO. iljs.org.ngresearchgate.net The sol-gel method is advantageous due to its simplicity, low-temperature requirements, scalability, and cost-effectiveness. researchgate.netmdpi.com

Chemical Vapor Deposition (CVD): CVD is a deposition method used to produce high-quality, high-performance solid materials, typically under a vacuum. In a CVD process utilizing copper(II) ethoxide, the precursor is vaporized and transported into a reaction chamber. On a heated substrate, the precursor molecules decompose, leading to the deposition of a thin film of copper oxide. The morphology and properties of the resulting CuO film or nanoparticles can be controlled by adjusting process parameters such as precursor concentration, substrate temperature, and pressure.

The purity of the copper(II) ethoxide precursor is a critical factor that significantly influences the characteristics of the resulting copper oxide nanoparticles. The size, shape, and phase of CuO nanoparticles are dependent on the nature of the copper salt precursor used in the synthesis. iljs.org.ng

Table 1: Effect of Copper Precursor on Nanoparticle Characteristics

| Precursor Characteristic | Resulting Nanoparticle Property | Impact | Source |

|---|---|---|---|

| High Purity (e.g., 98% Cu(OC₂H₅)₂) | Uniform size distribution (10-50 nm) | Enhanced catalytic activity | vulcanchem.com |

| Precursor Type (e.g., acetate (B1210297) vs. chloride) | Varied particle size and morphology | Affects physical and chemical properties | rasayanjournal.co.in |

| Precursor Concentration | Altered morphology (e.g., rod to spherical) | Influences surface area and reactivity | kashanu.ac.ir |

Formation of Advanced Ceramic Materials

Copper(II) ethoxide is also a key ingredient in the synthesis of complex multicomponent oxide materials, particularly high-temperature superconducting ceramics.

The high-temperature superconductor Yttrium Barium Copper Oxide (YBa₂Cu₃O₇₋δ, or YBCO) is a prominent example of an advanced ceramic whose properties are highly dependent on its structure and stoichiometry. nih.gov The sol-gel method, utilizing metal alkoxide precursors, offers a pathway to synthesize phase-pure YBCO powders at lower temperatures than traditional solid-state reaction methods. ufv.br

In this process, copper(II) ethoxide (or a similar copper alkoxide) is mixed with alkoxides of yttrium and barium in a stoichiometric ratio (1Y:2Ba:3Cu) in a common solvent. cambridge.org This creates a homogeneous solution where the metal ions are mixed on a molecular scale. cambridge.org This molecular-level mixing is crucial for forming the correct YBCO phase at lower temperatures. The solution is then hydrolyzed to form a gel. Careful heat treatment of this gel under an inert atmosphere at temperatures as low as 650-725°C can yield the nearly pure tetragonal phase of YBCO. cambridge.orgresearchgate.net A subsequent oxidation step at a lower temperature (around 400°C) converts the tetragonal phase into the desired orthorhombic superconducting phase. researchgate.net This alkoxide-based sol-gel route provides excellent control over the chemical homogeneity of the final ceramic material, leading to YBCO with sharp superconducting transition temperatures (Tc onset) of around 90-92 K. researchgate.netresearchgate.net

Table 2: Synthesis Parameters for YBa₂Cu₃O₇₋δ from Alkoxide Precursors

| Precursor System | Synthesis Method | Calcination/Decomposition Temp. | Resulting Phase/Property | Source |

|---|---|---|---|---|

| Y, Ba, Cu 2-(2-methoxy)ethoxyethoxides | Sol-Gel | 725°C | Nearly pure tetragonal YBa₂Cu₃O₇₋δ | cambridge.org |

| Solution-derived hydrated oxides | Hydrolysis & Decomposition | 650-700°C (inert atm.) | Tetragonal YBa₂Cu₃O₇₋δ | researchgate.net |

| Ba metal, Y(O–iPr)₃, Cu-alkoxides | Organometallic Route | - | Orthorhombic YBa₂Cu₃O₇₋δ, Tc onset ~90 K | researchgate.net |

A significant advantage of using metal alkoxide precursors like copper(II) ethoxide is the potential to create carbon-free oxide materials. In many synthesis routes, organic ligands or solvents can leave behind carbon impurities in the final product, which can be detrimental to the material's properties.

Synthetic routes using solution-derived precursors, such as those from the hydrolysis of organometallic solutions, can be designed to be "carbon-free." researchgate.netresearchgate.net By carefully controlling the decomposition of the precursor, often at temperatures between 650°C and 700°C in an inert atmosphere, the organic components (the ethoxide groups in this case) are volatilized, leaving behind a pure oxide phase. researchgate.net This is particularly important for materials like YBCO, where carbon impurities at grain boundaries can degrade superconducting properties. The ability to decompose cleanly into the desired oxide phase makes copper(II) ethoxide and related alkoxides valuable precursors for high-purity ceramic applications. researchgate.net

Development of Copper(II) Coordination Polymers

Copper(II) coordination polymers are a class of materials constructed from copper(II) ions or clusters linked together by organic ligands. These materials are of great interest for their diverse structures and potential applications in areas like gas storage, catalysis, and molecular magnetism. mdpi.com

The synthesis of these polymers involves the reaction of a copper(II) source with a suitable organic linker molecule. While various copper salts like copper nitrate (B79036) or copper acetate are commonly used, copper(II) alkoxides such as copper(II) ethoxide can also serve as the metal node precursor. mdpi.comfrontiersin.org The choice of solvent and the nature of the organic linker ligand play a crucial role in determining the final dimensionality and topology of the resulting polymer network, which can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. mdpi.commdpi.comresearchgate.net For instance, researchers have successfully synthesized 1D, 2D, and 3D copper(II) coordination polymers by reacting different copper(II) sources with ligands like pyrazine-tetrazoles and bipyridine-based zwitterions. researchgate.netrsc.org The resulting structures can exhibit complex features, including interpenetrated networks and unique magnetic properties arising from the interactions between the copper centers. rsc.org

Tunable Architectures and Controlled Metal Ion Release

Copper(II) ethoxide serves as a versatile precursor in the fabrication of materials with tunable architectures, allowing for precise control over their physical and chemical properties. The use of techniques like persistent micelle templates (PMT) enables the creation of isomorphic architectures where a single spatial variable, such as wall thickness, can be modified while keeping other parameters, like pore diameter, constant. nsf.gov This level of control is crucial for systematically studying the relationship between a material's structure and its function.

For instance, in the synthesis of mesoporous materials, niobium ethoxide has been used as a precursor with block copolymer micelles acting as templates. nsf.gov By adjusting the ratio of the material precursor to the template, the wall thickness of the resulting porous structure can be systematically varied. nsf.gov This approach allows for the investigation of how architectural changes, independent of other factors, influence properties like ion diffusivity. nsf.gov While this example uses niobium ethoxide, the principle is directly applicable to copper(II) ethoxide for creating tailored copper-based materials.

The controlled release of metal ions is another significant advantage of using precursors like copper(II) ethoxide. The structure of the resulting material can be designed to release copper ions in a controlled manner, which is essential for applications such as antimicrobial materials and catalysts. The rate of ion release can be tuned by altering the porosity and the chemical environment within the material. For example, the oxidation of starch creates more binding sites for Cu(II) ions, influencing their distribution and potential for release. icm.edu.pl

Coordination Polymer as a Precursor in Applied Material Systems

Copper(II) ethoxide is a valuable precursor for the synthesis of coordination polymers, which are compounds with repeating coordination entities extending in one, two, or three dimensions. These materials are of great interest in materials science due to their diverse structures and potential applications in areas like catalysis, gas storage, and electronics. univie.ac.at

The synthesis of coordination polymers often involves the reaction of a metal salt, such as copper(II) acetate or copper(II) nitrate, with an organic linker. mdpi.com However, the use of a metal alkoxide like copper(II) ethoxide can offer advantages in certain synthetic routes. For example, it can be used in non-aqueous systems and can influence the resulting polymer's structure and properties.

Coordination polymers derived from copper precursors can exhibit a range of dimensionalities and topologies. For instance, one-dimensional (1D) zigzag chains and two-dimensional (2D) puckered sheets have been synthesized using copper(II) salts and a bidentate organic linker. mdpi.com The specific anion present (e.g., acetate or nitrate) can direct the final structure. mdpi.com

Furthermore, copper-based coordination polymers can themselves serve as precursors for other advanced materials. A notable example is the conversion of a 1D copper(II) coordination polymer into copper selenide (B1212193) nanostructures. rsc.org This was achieved through the mild thermolytic breakdown of the polymer, which contained a diselenide linkage, facilitating an intramolecular selenium transfer to the copper center. rsc.org The ability to transform a coordination polymer into a functional nanomaterial highlights the versatility of these systems in materials synthesis.

The properties of the final material are often linked to the structure of the precursor coordination polymer. For example, two different nanostructured copper-isonicotinic acid coordination polymers, one with a 2D butterfly-like nanosheet structure and the other with 1D nanorods, were synthesized and subsequently converted into hierarchical CuO nanostructures with distinct morphologies. rsc.org These CuO materials demonstrated good photocatalytic and antibacterial activities, as well as promising performance in lithium-ion batteries. rsc.org

Table of Research Findings on Copper-Based Coordination Polymers:

| Precursor System | Resulting Material | Key Findings | Applications |

| Copper(II) acetate/nitrate + bis(4-pyridyl)benzylamine | 1D and 2D Coordination Polymers | Anion-dependent formation of zigzag 1D or puckered 2D structures. mdpi.com | Magnetics, Luminescence mdpi.com |

| 1D Copper(II) coordination polymer with 4,4′-dipyridyldiselenide | Copper Selenide Nanostructures (Cu₂₋ₓSe) | Facile conversion via mild thermolysis; composition of nanostructures tunable by solvent choice. rsc.org | Solar cells, Photocatalysis rsc.org |

| Copper-isonicotinic acid coordination polymers | CuO Nanostructures | Precursor morphology (2D nanosheets vs. 1D nanorods) dictates the final CuO nanostructure (butterfly-like vs. nanotubes). rsc.org | Photocatalysis, Antibacterial agents, Lithium-ion batteries rsc.org |

| Copper(II) salts + Schiff-base ligands | Dinuclear and Tetranuclear Copper(II) Coordination Polymers | Formation of single-chain or sheet structures with strong antiferromagnetic coupling within the copper units. nih.gov | Magnetic Materials nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Theoretical and Computational Chemistry Studies of Copper Ii Ethoxide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in building a detailed picture of the bonding and electronic environment within copper(II) ethoxide and its analogues. These methods allow for a level of detail that is often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of transition metal complexes. For model copper(II)-alkoxide systems, DFT calculations are essential for interpreting experimental data and understanding the nature of the copper-ligand bond. nih.gov

In a representative study of a stable copper(II)-trifluoroethoxide complex, DFT calculations were employed to analyze its ground state properties. The calculations support experimental findings from Electron Paramagnetic Resonance (EPR) spectroscopy, which indicate a dx²-y² ground state for the Cu(II) ion. nih.govcmu.edu The spin population analysis reveals that the unpaired electron is highly localized on the copper ion, with estimates around 68%, and no more than 15% on the ethoxide oxygen. nih.govnih.gov This high degree of localization on the metal center is a key feature of the electronic structure.

Table 1: Calculated Ground State Properties for a Model Copper(II)-Alkoxide Complex

| Property | Calculated Value/Description | Significance |

|---|---|---|

| Ground State | dx²-y² | Defines the orbital containing the unpaired electron. nih.govcmu.edu |

| Spin Localization | ~68% on Copper, <15% on Oxygen | Indicates a highly ionic character of the Cu-O bond. nih.govnih.gov |

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity and electronic transitions by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. wikipedia.org

For copper(II) complexes, the HOMO and LUMO are often involved in charge transfer transitions. In the case of the copper(II)-trifluoroethoxide model, the intense color of the complex is due to a ligand-to-metal charge transfer (LMCT) transition. nih.govnih.gov This transition involves the excitation of an electron from an orbital primarily located on the ethoxide ligand (HOMO) to an orbital primarily located on the copper ion (LUMO). Computational analysis identifies this transition at approximately 24,000 cm-1. nih.gov

Table 2: Frontier Molecular Orbitals in a Model Copper(II)-Alkoxide System

| Orbital | Primary Character | Role in Electronic Transitions |

|---|---|---|

| HOMO | Ethoxide Oxygen p-orbitals | Electron source for LMCT. nih.gov |

| LUMO | Copper dx²-y² orbital | Electron acceptor in LMCT. nih.govcmu.edu |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms that are difficult to probe experimentally. For reactions involving copper(II) ethoxide, such as alcohol oxidation, computational studies can identify the most likely pathways, transition states, and intermediates. nih.gov

Computational studies on related copper(II)-alkoxide systems involved in alcohol oxidation by nitroxyl (B88944) radicals have identified a six-membered transition state for the hydrogen atom transfer step. nih.gov In this transition state, the geometry of the copper center shifts from square-planar towards a more distorted tetrahedral arrangement. The calculated energy barrier for this hydrogen transfer step is found to be relatively small, suggesting a facile process. nih.gov Such calculations provide a detailed geometric and energetic picture of the crucial bond-breaking and bond-forming events.

Computational chemistry not only helps in understanding the main reaction pathway but can also predict the formation of transient intermediates and potential byproducts. In many copper-catalyzed oxidations, the involvement of various copper oxidation states (Cu(I), Cu(II), Cu(III)) is often proposed. nih.gov DFT calculations can assess the relative stabilities of these intermediates.

For example, in Ullmann-type coupling reactions, which can involve copper alkoxides, computational models help to evaluate mechanisms involving Cu(I), Cu(II), and Cu(III) species. nih.gov Similarly, in oxidation reactions, computations can explore the feasibility of intermediates such as copper(II)-superoxo or copper(II)-oxyl species. nih.govacs.org By calculating the energies of these potential intermediates, researchers can determine which species are most likely to be involved in the catalytic cycle and which pathways might lead to the formation of undesired byproducts.

Spectroscopic Data Interpretation and Validation

A powerful application of computational chemistry is its synergy with experimental spectroscopy. Theoretical calculations of spectroscopic parameters can aid in the assignment of complex experimental spectra and validate the proposed geometric and electronic structures.

For the model copper(II)-trifluoroethoxide complex, DFT calculations have been used to support the interpretation of various spectroscopic data:

EPR Spectroscopy : Calculations of the g-tensor values and copper hyperfine coupling constants (Azz) are in good agreement with experimental data, confirming the dx²-y² ground state and the electronic environment of the copper ion. The model complex exhibits an unusually large gzz value of 2.44 and a small Azz of 40 x 10-4 cm-1. nih.govnih.gov

Electronic Absorption Spectroscopy : Time-dependent DFT (TD-DFT) can calculate the energies and intensities of electronic transitions. These calculations confirm the assignment of weak ligand-field transitions between 5,000 and 12,000 cm-1 and the intense ethoxide-to-copper LMCT transition at 24,000 cm-1. nih.gov

Resonance Raman (rR) Spectroscopy : DFT calculations can predict vibrational frequencies and their enhancement upon excitation into an electronic absorption band. For the model complex, calculations successfully predicted the vibrational modes coupled to the LMCT, including the key Cu-O stretching mode observed experimentally at 592 cm-1. nih.govnih.gov The calculations also accurately predicted the isotopic shifts upon deuteration of the ethoxide ligand. nih.gov

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Model Copper(II)-Alkoxide Complex

| Spectroscopic Technique | Experimental Value | Calculated Value/Assignment | Reference |

|---|---|---|---|

| EPR | gzz = 2.44; Azz = 40 x 10-4 cm-1 | Consistent with a dx²-y² ground state. | nih.govnih.gov |

| Absorption (LMCT) | ~24,000 cm-1 | Ethoxide-to-copper charge transfer. | nih.gov |

Simulation of Vibrational Frequencies and Electronic Spectra

Quantum chemical calculations are instrumental in predicting the spectroscopic features of copper(II) alkoxide systems. By modeling the molecular geometry and electronic distribution, these simulations can accurately forecast vibrational modes and electronic transitions.

Electronic Spectra: Theoretical calculations on model copper(II)-alkoxide complexes predict the presence of weak ligand-field transitions in the near-infrared region (5,000-12,000 cm⁻¹) and a significantly more intense ligand-to-metal charge transfer (LMCT) transition at higher energies (around 24,000 cm⁻¹) nih.govnih.gov. This prominent LMCT band, corresponding to the transfer of an electron from the ethoxide ligand to the copper(II) center, is responsible for the characteristic color of many such complexes nih.govnih.gov.

Vibrational Frequencies: Simulations are also used to calculate the vibrational frequencies of the complex. A key focus of these studies is the Cu-O stretching mode, a critical indicator of the bond strength between the copper center and the ethoxide ligand. DFT calculations predict this vibration to occur in the range of 500-600 cm⁻¹ nih.govnih.gov. Isotope shift calculations, where oxygen-18 is substituted for oxygen-16 in the model, are often performed to confirm the assignment of this vibrational mode cmu.eduacs.org.

| Spectroscopic Feature | Predicted Energy Range / Frequency | Associated Transition / Vibration |

|---|---|---|

| Ligand-Field Transitions | 5,000 - 12,000 cm⁻¹ | d-d transitions |

| LMCT Transition | ~24,000 cm⁻¹ | Ethoxide-to-Copper(II) Charge Transfer |

| Vibrational Mode | ~590 cm⁻¹ | Cu-O Stretch |

Correlation of Theoretical Calculations with Experimental Spectroscopic Data

A powerful application of computational chemistry is the validation and interpretation of experimental data. For copper(II) ethoxide and its analogues, theoretical predictions show excellent agreement with results from various spectroscopic techniques.

Resonance Raman (rR) Spectroscopy: Experimental rR spectra for a model Cu(II)-trifluoroethoxide complex reveal a distinct Cu-O stretching mode at 592 cm⁻¹ nih.govnih.gov. This aligns closely with the frequencies predicted by DFT calculations, confirming the identity of the observed vibrational mode. The enhancement of this specific mode when exciting into the high-energy absorption band confirms the assignment of that band as an O(alkoxide) → Cu(II) LMCT transition nih.gov.

Electronic Absorption and Magnetic Circular Dichroism (MCD): Experimental electronic absorption and MCD spectra confirm the presence of weak ligand-field transitions between 5,000 and 12,000 cm⁻¹ and an intense LMCT band at approximately 24,000 cm⁻¹, as predicted by theory nih.govnih.gov. The combination of these techniques with computational support allows for a definitive assignment of the observed electronic transitions cmu.eduacs.org.